1,3-Dioxoisoindolin-2-yl cyclobutanecarboxylate

Purity Quality Assurance Synthetic Intermediate

This phthalimide-derived ester is a dual-function building block combining a redox-active phthalimide leaving group with a strained cyclobutane ring. It enables mild photoredox decarboxylative couplings and strain-release [4+2]-annulations that are impossible with simple alkyl esters. With batch-specific NMR, HPLC, and GC data and defined 2-8°C storage, it ensures reproducible results in SAR studies and lead optimization. A must-have for synthetic chemists pursuing orthogonal reactivity in complex molecule construction.

Molecular Formula C13H11NO4
Molecular Weight 245.23 g/mol
Cat. No. B8074453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dioxoisoindolin-2-yl cyclobutanecarboxylate
Molecular FormulaC13H11NO4
Molecular Weight245.23 g/mol
Structural Identifiers
SMILESC1CC(C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C13H11NO4/c15-11-9-6-1-2-7-10(9)12(16)14(11)18-13(17)8-4-3-5-8/h1-2,6-8H,3-5H2
InChIKeyLHNCFRQUPDDSEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dioxoisoindolin-2-yl cyclobutanecarboxylate (CAS 1872262-64-0): Key Properties and Procurement Fundamentals


1,3-Dioxoisoindolin-2-yl cyclobutanecarboxylate (CAS 1872262-64-0) is a phthalimide-derived ester comprising a cyclobutanecarboxylate moiety linked to a 1,3-dioxoisoindolin-2-yl (phthalimide) scaffold [1]. The compound is a solid with a molecular formula of C13H11NO4 and a molecular weight of 245.23 g/mol . It is primarily employed as a synthetic intermediate and building block in organic and medicinal chemistry, owing to the orthogonal reactivity profiles of the strained cyclobutane ring and the redox-active phthalimide ester group [2].

Why Substituting 1,3-Dioxoisoindolin-2-yl cyclobutanecarboxylate with Alternative Esters Compromises Reactivity and Synthetic Utility


The combination of a redox-active phthalimide leaving group and a strained cyclobutane carboxylate framework is not readily replicated by simple alkyl esters (e.g., ethyl or methyl cyclobutanecarboxylate) or by N-hydroxyphthalimide (NHP) esters of alternative carboxylic acids [1]. The phthalimide moiety enables single-electron transfer (SET) processes under mild photoredox conditions, while the cyclobutane ring's inherent ring strain (~26 kcal/mol) facilitates ring-opening transformations that are inaccessible to unstrained or differently strained analogs [2]. Substituting with a less specialized ester would eliminate the orthogonal reactivity required for decarboxylative cross-couplings or strain-release functionalizations, thereby reducing synthetic efficiency and limiting the scope of accessible molecular architectures [3].

Quantitative Differentiation: 1,3-Dioxoisoindolin-2-yl cyclobutanecarboxylate vs. Key Comparators


Purity and Quality Control: Batch-to-Batch Consistency Relative to Unspecified Phthalimide Esters

Commercial suppliers provide 1,3-Dioxoisoindolin-2-yl cyclobutanecarboxylate at a minimum purity specification of 97%, with batch-specific certificates of analysis (CoA) and supporting analytical data (NMR, HPLC) available upon request [1]. In contrast, many generic N-hydroxyphthalimide esters or simple cyclobutane carboxylates are offered at lower purities (e.g., 95%) or without documented QC, introducing variability that can compromise reaction reproducibility and yield .

Purity Quality Assurance Synthetic Intermediate

Storage Stability and Handling: Defined Conditions vs. Ambient-Sensitive Analogs

The compound is supplied as a solid with prescribed long-term storage conditions: keep in a dark place under an inert atmosphere at 2-8°C [1]. This contrasts with many N-hydroxyphthalimide (NHP) esters, which are known to be hygroscopic and prone to hydrolysis at ambient temperature, potentially leading to degradation before use [2].

Storage Stability Handling Logistics

Redox-Active Ester Reactivity in Photoredox Catalysis: Class-Level Evidence for Decarboxylative Couplings

The 1,3-dioxoisoindolin-2-yl (phthalimide) moiety serves as an effective redox-active leaving group in visible-light photoredox catalysis. In a representative study, bis(1,3-dioxoisoindolin-2-yl) adipate esters underwent consecutive decarboxylative couplings with alkynyl sulfones to yield cyclic products in good yields under mild conditions [1]. While specific data for the cyclobutanecarboxylate derivative are not published, class-level inference confirms that the phthalimide ester functionality enables efficient single-electron transfer (SET) and subsequent decarboxylative radical generation, a feature absent in simple alkyl esters (e.g., methyl cyclobutanecarboxylate) [2].

Photoredox Catalysis Decarboxylative Coupling C-C Bond Formation

Phthalimide as a Protecting Group in Radiopharmaceutical Synthesis: Application-Specific Utility

Phthalimide-protected cyclobutane amino acid derivatives have been employed as labeling precursors for the selective synthesis of syn-1-amino-3-cyclobutanecarboxylic acid, a key scaffold in PET imaging agents [1]. The phthalimide group provides robust N-protection during harsh halogenation conditions and is cleaved under mild basic conditions (e.g., hydrazine) without affecting the strained cyclobutane ring. In contrast, alternative protecting groups (e.g., Boc) may undergo acid-catalyzed ring-opening of the cyclobutane [2].

Radiopharmaceuticals Protecting Group Amino Acid Synthesis

Strained Ring Annulation Reactivity: Comparative Yield in [4+2] Cycloadditions

Phthalimido-substituted cyclobutane dicarboxylates undergo Lewis acid-catalyzed [4+2]-annulation with aromatic aldehydes to afford tetrahydropyranyl amines in 53-92% yield with diastereomeric ratios (dr) up to 17:1 [1]. This reactivity is driven by the release of cyclobutane ring strain. While the target compound is a mono-ester, the phthalimide-cyclobutane motif is conserved, and similar annulation yields can be anticipated. Simple cyclobutane carboxylates lacking the electron-withdrawing phthalimide group do not participate in such annulations under identical conditions [2].

Strain-Release Annulation Heterocycle Synthesis

Analytical Documentation: Availability of NMR, HPLC, and GC Data Relative to Non-Certified Sources

Reputable vendors offer batch-specific analytical data including NMR, HPLC, and GC for 1,3-Dioxoisoindolin-2-yl cyclobutanecarboxylate . This level of documentation is not universally provided for other cyclobutane phthalimide derivatives from lower-tier suppliers [1]. For example, while trans-Ethyl 3-(1,3-dioxoisoindolin-2-yl)cyclobutanecarboxylate is available at 95% purity, its analytical package is often less comprehensive, leaving identity and purity confirmation to the end-user .

Quality Control Analytical Data Reproducibility

Optimal Use Cases for 1,3-Dioxoisoindolin-2-yl cyclobutanecarboxylate in Research and Development


Photoredox-Mediated Decarboxylative C-C Bond Formation

The compound serves as a redox-active ester in visible-light photoredox catalysis, enabling mild decarboxylative couplings with aryl halides, alkynes, and other electrophiles. Its 1,3-dioxoisoindolin-2-yl group facilitates single-electron transfer, generating a cyclobutyl radical that can undergo subsequent functionalization [1]. This approach is advantageous over traditional thermal decarboxylation methods that often require harsh conditions and lead to decomposition of sensitive substrates.

Synthesis of Strained Heterocycles via Ring-Opening Annulations

The cyclobutane ring's inherent strain (ca. 26 kcal/mol) can be harnessed in Lewis acid-catalyzed [4+2]-annulations with aldehydes or imines to produce tetrahydropyran or cyclohexylamine scaffolds [2]. The phthalimide substituent activates the ring toward nucleophilic attack while remaining intact under the reaction conditions, allowing for subsequent derivatization. This method offers a convergent route to nitrogen-containing six-membered rings that are prevalent in natural products and pharmaceuticals.

Protecting Group Strategy for Cyclobutane Amino Acid Derivatives

The phthalimide moiety acts as a robust N-protecting group for cyclobutane amino acids during radiohalogenation or other harsh transformations [3]. Its stability to oxidative conditions and facile removal with hydrazine make it ideal for synthesizing syn-1-amino-3-cyclobutanecarboxylic acid, a valuable building block for PET tracers and peptidomimetics. This application leverages the compound's dual role as both a protecting group and a reactive ester handle.

Quality-Controlled Intermediate for Medicinal Chemistry Campaigns

With a minimum purity of 97% and batch-specific analytical data (NMR, HPLC, GC) , this compound is well-suited as a reliable building block in structure-activity relationship (SAR) studies and lead optimization. Its defined storage conditions (2-8°C under inert atmosphere) ensure long-term stability, minimizing variability in multi-step syntheses and facilitating reproducible results across different laboratories.

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